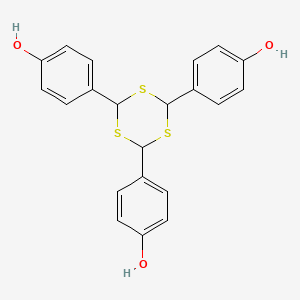
4,4',4''-(1,3,5-Trithiane-2,4,6-triyl)triphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’'-(1,3,5-Trithiane-2,4,6-triyl)triphenol is a chemical compound that features a trithiane ring structure bonded to three phenol groups The trithiane ring is a six-membered ring containing three sulfur atoms and three carbon atoms, alternating in the ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(1,3,5-Trithiane-2,4,6-triyl)triphenol typically involves the reaction of 1,3,5-trithiane with phenol derivatives under specific conditions. One common method is the treatment of 1,3,5-trithiane with phenol in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
While detailed industrial production methods for 4,4’,4’'-(1,3,5-Trithiane-2,4,6-triyl)triphenol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the purity of the final product, and implementing safety measures to handle the chemicals involved.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’,4’'-(1,3,5-Trithiane-2,4,6-triyl)triphenol can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the trithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the phenol groups or the trithiane ring.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and alkyl halides for alkylation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenol rings.
Applications De Recherche Scientifique
4,4’,4’'-(1,3,5-Trithiane-2,4,6-triyl)triphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4,4’,4’'-(1,3,5-Trithiane-2,4,6-triyl)triphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trithiane ring and phenol groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, alter signaling pathways, and affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trithiane: The parent compound of the trithiane ring, used as a building block in organic synthesis.
2,4,6-Trimethyl-1,3,5-trithiane: A derivative with methyl groups, used in similar applications.
Trithioacetone: A cyclic trimer of thioacetone, with similar structural features.
Uniqueness
4,4’,4’'-(1,3,5-Trithiane-2,4,6-triyl)triphenol is unique due to the presence of phenol groups attached to the trithiane ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
63978-69-8 |
|---|---|
Formule moléculaire |
C21H18O3S3 |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
4-[4,6-bis(4-hydroxyphenyl)-1,3,5-trithian-2-yl]phenol |
InChI |
InChI=1S/C21H18O3S3/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12,19-24H |
Clé InChI |
DYURQQALJHDBKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2SC(SC(S2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


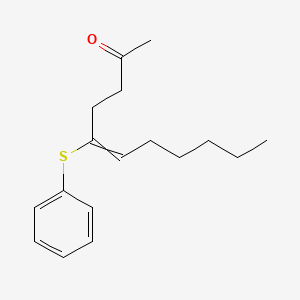
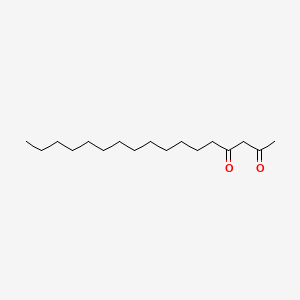
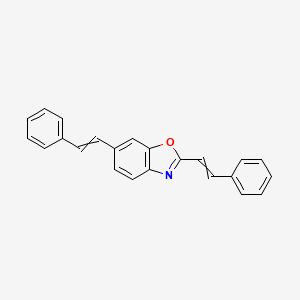

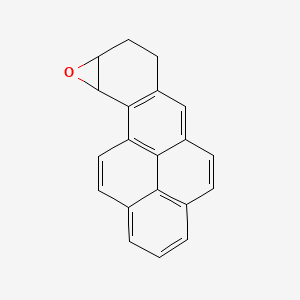
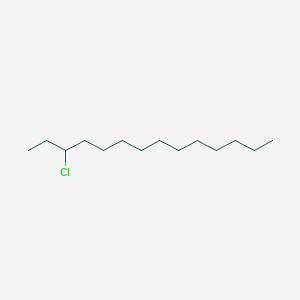
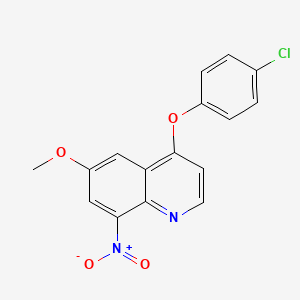
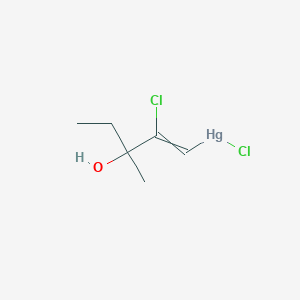

![1-[(Hex-1-yn-3-yl)oxy]-N-{[(hex-1-yn-3-yl)oxy]methyl}methanamine](/img/structure/B14503996.png)


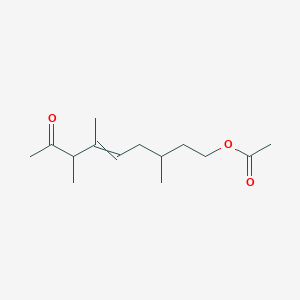
![Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane](/img/structure/B14504021.png)
